2-methoxyethyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
2-methoxyethyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C20H28N2O6 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.19473662 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
The chemical , due to its complex structure, is related to various synthetic and medicinal chemistry studies focusing on heterocyclic compounds and pyrimidine derivatives. For instance, in the field of medicinal chemistry, pyrimidine derivatives have been synthesized to possess various pharmacological and biological activities. A study by Jadhav et al. (2022) synthesized pyrimidine derivatives showcasing potential pharmacological significance (Jadhav, A. Jadhav, Kale, & Sirsat, 2022). Additionally, compounds incorporating pyrimidine motifs have been developed with significant anti-inflammatory and analgesic properties, as illustrated in research on novel heterocyclic compounds derived from visnaginone and khellinone (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Research
Research into antiviral agents has led to the development of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, demonstrating marked inhibition of retrovirus replication in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). This highlights the role of pyrimidine derivatives in the search for new antiviral compounds.
Liquid Crystal Research
The study of liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids shows the application of such compounds in material science. Mikhaleva (2003) found that compounds containing methyl and methoxy groups exhibit nematic liquid crystal properties, while hydroxy derivatives are smectic liquid crystals (Mikhaleva, 2003).
Structural and Chemical Properties Analysis
Investigations into the structural and chemical properties of pyrimidine derivatives provide insights into their potential utility in various applications. For example, the study of ring expansion of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one explores the rearrangement processes leading to new compounds with potential biological activities (Bullock, Carter, Gregory, & Shields, 1972).
Properties
IUPAC Name |
2-methoxyethyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-5-6-9-27-15-8-7-14(12-16(15)26-4)18-17(13(2)21-20(24)22-18)19(23)28-11-10-25-3/h7-8,12,18H,5-6,9-11H2,1-4H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHNEDGHGVBEHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCOC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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